Cas no 940-14-7 (1-(ethenyloxy)-4-nitrobenzene)
1-(ethenyloxy)-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-(ethenyloxy)-4-nitro-
- (4-nitrophenyl)vinyl ether
- 1-ethenoxy-4-nitrobenzene
- 1-(ethenyloxy)-4-nitrobenzene
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- MDL: MFCD01753003
- Inchi: 1S/C8H7NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2
- InChI Key: XTVUXNLJQRWUBD-UHFFFAOYSA-N
- SMILES: O(C=C)C1C=CC(=CC=1)[N+](=O)[O-]
1-(ethenyloxy)-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126325-10mg |
1-(ethenyloxy)-4-nitrobenzene |
940-14-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126325-50mg |
1-(ethenyloxy)-4-nitrobenzene |
940-14-7 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B126325-100mg |
1-(ethenyloxy)-4-nitrobenzene |
940-14-7 | 100mg |
$ 230.00 | 2022-06-07 | ||
| A2B Chem LLC | AD17671-2.5g |
(4-NITROPHENYL)VINYL ETHER |
940-14-7 | 95% | 2.5g |
$888.00 | 2024-07-18 | |
| A2B Chem LLC | AD17671-50mg |
(4-NITROPHENYL)VINYL ETHER |
940-14-7 | 95% | 50mg |
$115.00 | 2024-07-18 | |
| A2B Chem LLC | AD17671-100mg |
(4-NITROPHENYL)VINYL ETHER |
940-14-7 | 95% | 100mg |
$154.00 | 2024-07-18 | |
| A2B Chem LLC | AD17671-250mg |
(4-NITROPHENYL)VINYL ETHER |
940-14-7 | 95% | 250mg |
$206.00 | 2024-07-18 | |
| A2B Chem LLC | AD17671-500mg |
(4-NITROPHENYL)VINYL ETHER |
940-14-7 | 95% | 500mg |
$362.00 | 2024-07-18 | |
| A2B Chem LLC | AD17671-1g |
(4-NITROPHENYL)VINYL ETHER |
940-14-7 | 95% | 1g |
$471.00 | 2024-07-18 | |
| Ambeed | A1080225-1g |
1-(Ethenyloxy)-4-nitrobenzene |
940-14-7 | 95% | 1g |
$427.0 | 2025-04-15 |
1-(ethenyloxy)-4-nitrobenzene Suppliers
1-(ethenyloxy)-4-nitrobenzene Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-(ethenyloxy)-4-nitrobenzene
Benzene,1-(ethenyloxy)-4-nitro- (CAS No. 940-14-7): A Comprehensive Overview in Modern Chemical Research
Benzene,1-(ethenyloxy)-4-nitro-, with the CAS number 940-14-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its nitro and ethoxy functional groups, has garnered attention due to its versatile applications in synthesizing various chemical intermediates. The structural uniqueness of Benzene,1-(ethenyloxy)-4-nitro- makes it a valuable candidate for exploring novel synthetic pathways and drug development strategies.
The nitro group at the para position relative to the ethoxy substituent imparts specific reactivity to the molecule. This reactivity is particularly useful in the context of pharmaceutical synthesis, where controlled functionalization is crucial. Recent studies have highlighted the compound's potential in developing bioactive molecules, owing to its ability to undergo selective transformations under various conditions.
In the context of modern chemical research, Benzene,1-(ethenyloxy)-4-nitro- has been explored for its role in constructing more complex molecular architectures. The ethoxy group provides a site for further derivatization, enabling chemists to design molecules with tailored properties. For instance, researchers have utilized this compound as a precursor in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities.
One of the most intriguing aspects of Benzene,1-(ethenyloxy)-4-nitro- is its reactivity towards metal-catalyzed reactions. Recent advancements in catalytic chemistry have demonstrated that this compound can be effectively used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are pivotal in constructing carbon-carbon bonds, a fundamental requirement in organic synthesis. The ability to introduce aryl or vinyl groups at specific positions using these reactions opens up new avenues for drug discovery.
The pharmaceutical industry has shown particular interest in Benzene,1-(ethenyloxy)-4-nitro- due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The nitro group can be reduced to an amine, which is a common structural motif in many therapeutic agents. This transformation allows for further functionalization, leading to the development of novel drug candidates.
Moreover, the environmental impact of chemical processes has led to a growing interest in green chemistry principles. Benzene,1-(ethenyloxy)-4-nitro- has been studied in the context of solvent-free and catalytic reactions that minimize waste and energy consumption. Such approaches align with the broader goal of sustainable chemistry, ensuring that chemical processes are not only efficient but also environmentally friendly.
The computational modeling of Benzene,1-(ethenyloxy)-4-nitro- has also advanced significantly in recent years. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its electronic structure and reactivity. These computational tools are invaluable for predicting reaction outcomes and optimizing synthetic routes before conducting experimental work. This integration of computational chemistry with traditional laboratory methods has accelerated the pace of drug discovery and material science research.
In conclusion, Benzene,1-(ethenyloxy)-4-nitro- (CAS No. 940-14-7) represents a fascinating compound with diverse applications in chemical research. Its unique structural features and reactivity make it a valuable tool for synthesizing complex molecules and exploring new synthetic pathways. As research continues to evolve, the potential applications of this compound are likely to expand further, contributing to advancements in pharmaceuticals and materials science.
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